CMPF-d5
Description
Properties
Molecular Formula |
C12H11D5O5 |
|---|---|
Molecular Weight |
245.3 |
InChI |
InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16)/i1D3,3D2 |
InChI Key |
WMCQWXZMVIETAO-WNWXXORZSA-N |
SMILES |
CC1=C(CC([2H])([2H])C([2H])([2H])[2H])OC(CCC(O)=O)=C1C(O)=O |
Synonyms |
2-(2-carboxyethyl)-4-methyl-5-(propyl-2,2/',3,3,3-d5)furan-3-carboxylic acid |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Characterization of Cmpf D5
Synthetic Methodologies for Deuterium (B1214612) Incorporation into the Propyl Moiety
CMPF-d5 is a synthesized compound featuring deuterium atoms incorporated into its structure. caymanchem.comcaymanchem.commedchemexpress.comnih.gov Specifically, it contains five deuterium atoms located at the 2, 2', 3, 3, and 3 positions of the propyl substituent attached to the furan (B31954) ring. caymanchem.comcaymanchem.com While the search results confirm that this compound is a deuterium-labeled derivative of CMPF used as a standard, detailed step-by-step synthetic methodologies specifically describing the chemical reactions and procedures for the incorporation of deuterium into the propyl moiety were not found within the provided information. One source mentions an "isotope labelled intermediate in the synthesis of CMPF", suggesting that deuterium is introduced during a synthetic route to the target compound. as-1.co.jp However, the specific chemical transformations employed to achieve the d5 labeling pattern on the propyl chain are not explicitly described.
Isotopic Enrichment and Purity Assessment via Mass Spectrometry
The isotopic enrichment and chemical purity of this compound are critical parameters for its intended use as an internal standard in quantitative analysis. According to product information, this compound is specified to have ≥99% deuterated forms (d1-d5), with ≤1% of the unlabeled form (d0) present. caymanchem.combioscience.co.uk The chemical purity of the compound is reported as ≥98% (as CMPF). caymanchem.com
Structural Elucidation and Confirmation of Deuterated Sites
Structural elucidation and confirmation of the deuterated sites in this compound are essential to verify the correct placement and number of deuterium atoms. The formal chemical name, 2-(2-carboxyethyl)-4-methyl-5-(propyl-2,2',3,3,3-d5)furan-3-carboxylic acid, explicitly defines the positions of the five deuterium atoms on the propyl group. caymanchem.comcaymanchem.comchemspider.com
Confirmation of the structure and the presence of deuterium at the specified positions is achieved through mass spectrometry, particularly high-resolution mass spectrometry (HR-MS) and HR-MS/MS. nih.gov Comparison of the retention time and high-resolution mass spectrometry product ion spectra of a synthesized this compound standard with those of the unlabeled CMPF allows for structural verification and confirmation of the mass shift corresponding to the five deuterium atoms. nih.gov The fragmentation patterns observed in MS/MS can provide further evidence for the location of the deuterium labels within the molecule.
Stability Considerations of Deuterium Labeling in Varying Chemical Environments
The stability of deuterium labeling in a compound is crucial for its reliability as an internal standard, especially when used in diverse chemical and biological matrices over time. This compound is supplied as a crystalline solid and is recommended to be stored at -20°C, with a stated stability of ≥4 years under these conditions. caymanchem.comlabchem.com.my
When preparing stock solutions, this compound is reported to be soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethyl formamide (B127407) (DMF) at concentrations of approximately 30 mg/mL. caymanchem.commedchemexpress.com Stability information for stock solutions indicates that when stored at -80°C, they are stable for 6 months, and when stored at -20°C, they are stable for 1 month. medchemexpress.comglpbio.com To maintain the integrity of stock solutions, it is recommended to purge the solvent with an inert gas. caymanchem.com
Advanced Analytical Methodologies Employing Cmpf D5
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely employed technique for the analysis of polar and semi-polar compounds like CMPF and its metabolites. The incorporation of CMPF-d5 as an internal standard is integral to developing robust and reliable LC-MS/MS methods for the quantification of CMPF in various biological and environmental samples.
Method Development and Optimization for Isotope Dilution Quantification
The development of LC-MS/MS methods for CMPF quantification frequently utilizes the principle of isotope dilution mass spectrometry, with this compound acting as the internal standard. This approach involves spiking a known amount of this compound into samples and calibration standards prior to sample processing and analysis. The ratio of the native CMPF signal to the this compound internal standard signal is then used for quantification, which helps to mitigate errors introduced during sample handling and analysis. A calibration curve is typically constructed using synthetic CMPF standards spiked with a constant amount of the this compound internal standard nih.gov.
Chromatographic Separation Parameters and Column Chemistries for Furan (B31954) Fatty Acid Metabolites
Effective chromatographic separation is crucial to resolve CMPF from matrix components and potential isobaric interferences before mass spectrometric detection. While specific details regarding the exact column chemistry, dimensions, mobile phase composition, and gradient programs used with this compound are not extensively detailed in the available information, the analysis of furan fatty acid metabolites like CMPF typically employs reversed-phase liquid chromatography. This mode of chromatography is suitable for separating compounds based on their hydrophobic interactions with the stationary phase. Optimization of chromatographic parameters is essential to achieve adequate peak shape, retention time stability, and separation efficiency for both CMPF and this compound.
Tandem Mass Spectrometry Detection Modes and Transition Monitoring Strategies
Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is the preferred detection method for quantifying CMPF using this compound as an internal standard. This mode offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and its internal standard. For CMPF and this compound, detection is typically performed using negative electrospray ionization (ESI), as indicated by the negative electrospray voltage used in reported methods nih.gov.
Specific MRM transitions have been established for the simultaneous detection and quantification of CMPF and this compound. For CMPF, the monitored transitions are m/z 239 ➔ 195 and m/z 239 ➔ 151 nih.gov. For the deuterated internal standard this compound, the corresponding transitions are m/z 244 ➔ 200 and m/z 244 ➔ 156 nih.gov. These transitions correspond to the deprotonated molecule ([M-H]-) of CMPF (m/z 239) and this compound (m/z 244) fragmenting into characteristic product ions.
Example MS Parameters used in an LC-MS/MS method for CMPF and this compound are provided below nih.gov:
| Parameter | Value |
| Electrospray Voltage | -4.5 kV |
| Declustering Potential | -80 |
| Entrance Potential | -10 |
| Collision Energy | -25 |
| Gas 1 (Nebulizer Gas) | 55 |
| Gas 2 (Heater Gas) | 50 |
| Source Temperature | 650 °C |
Table: Example Mass Spectrometry Parameters for CMPF and this compound Analysis nih.gov
Quantitative Performance Parameters and Calibration Curve Construction
Quantitative performance parameters are evaluated to ensure the reliability of the analytical method. These typically include linearity, limit of detection (LOD), lower limit of quantification (LLOQ), accuracy, precision, and recovery. Calibration curves are central to the quantitative analysis using isotope dilution. A calibration curve is constructed by plotting the ratio of the peak area of CMPF to the peak area of this compound against the known concentrations of CMPF in the calibration standards nih.gov. Linear regression is commonly used to determine the relationship between the peak area ratio and concentration. In one study, CMPF standards ranging from 1–500 ng were used, spiked with 25 ng of this compound internal standard nih.gov. Another study utilizing isotope dilution for biomarker quantification employed a nine-point calibration curve ranging from 0.05 – 100 μg/L uq.edu.au. Adequate data points across the chromatographic peak are also important for reliable integration and quantification; a minimum of 6 points across the full width at half height for most peaks has been noted in related methods uq.edu.au.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Volatile Derivatives
Information regarding the specific use of this compound in Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of volatile derivatives of CMPF or related furan fatty acid metabolites was not found in the consulted literature. While GC-MS is a powerful technique for volatile and semi-volatile compounds, CMPF, in its native form, is less volatile than compounds typically analyzed by GC without derivatization. Therefore, GC-MS analysis of CMPF would likely require chemical derivatization to increase its volatility. The application of this compound as an internal standard in such GC-MS methods would follow similar principles of isotope dilution, provided a suitable derivatization strategy for both CMPF and this compound is developed.
Sample Preparation Techniques for Complex Biological Matrices
Analyzing CMPF in complex biological matrices such as plasma requires effective sample preparation techniques to isolate the analyte and internal standard from interfering components. A common approach involves protein precipitation and liquid-liquid extraction. For instance, a method for analyzing CMPF in plasma utilized a procedure where plasma samples were diluted with ultrapure water nih.gov. Phosphoric acid was then added, followed by extraction with ethyl acetate (B1210297) nih.gov. This extraction step was performed twice to maximize recovery nih.gov. Chilling samples on ice and centrifugation were also part of the process to facilitate phase separation and collection of the organic layer containing the extracted analytes nih.gov. Calibration standards prepared in a surrogate matrix, such as 4% BSA in PBS, were subjected to the same dilution and extraction procedure as the plasma samples to account for matrix effects during quantification nih.gov.
Extraction Efficiencies and Recovery Methodologies Employing this compound
The accurate quantification of an analyte in a complex matrix necessitates efficient and reproducible extraction procedures. This compound is strategically introduced into samples at an early stage of the extraction process to serve as an internal standard researchgate.netplos.org. Its role is to mimic the behavior of the endogenous analyte (CMPF) throughout the sample preparation workflow, including extraction. By monitoring the recovery of the added this compound, analysts can assess and correct for potential losses of the native analyte that may occur during various extraction steps.
Different matrices require tailored extraction methodologies. For instance, in the analysis of plasma samples, this compound has been added prior to protein precipitation using acetonitrile, a common technique to remove interfering proteins plos.org. Another application involves the extraction from dried blood spots using an aqueous methanol (B129727) solution containing internal standards, including d5-CMPF researchgate.net. The principle behind using this compound in these methodologies is that, due to its isotopic labeling, it behaves chemically and physically very similarly to CMPF during extraction. Therefore, any factors affecting the recovery of CMPF (e.g., incomplete extraction, adsorption to vessels, degradation) are assumed to similarly affect this compound.
Mitigation of Matrix Effects and Ion Suppression/Enhancement Employing this compound
Matrix effects, including ion suppression or enhancement, are significant challenges in mass spectrometry-based quantitative analysis of complex biological and environmental samples chromatographyonline.comnih.gov. These effects arise from coeluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification chromatographyonline.comnih.gov.
The use of stable isotope-labeled internal standards like this compound is a widely accepted and effective strategy to mitigate matrix effects researchgate.netnih.gov. Because this compound is chemically identical to CMPF except for the presence of deuterium (B1214612) atoms, it exhibits very similar chromatographic retention behavior and ionization characteristics researchgate.net. When introduced into the sample matrix, this compound experiences the same matrix effects as the native CMPF. By quantifying the ratio of the signal intensity of CMPF to that of this compound, the impact of ion suppression or enhancement can be normalized, assuming the matrix effect is proportional for both the labeled and unlabeled species. This allows for more accurate and reliable quantification of CMPF in the presence of varying matrix compositions researchgate.net. The effectiveness of this approach relies on the close coelution of the analyte and its labeled internal standard during chromatographic separation.
While the provided search results highlight the general principle and application of stable isotope-labeled internal standards for matrix effect compensation researchgate.netchromatographyonline.comnih.gov, specific quantitative data demonstrating the degree of matrix effect mitigation achieved specifically by using this compound in different matrices is not available in the snippets. However, the fundamental analytical principle dictates that its proper use as an internal standard is intended precisely for this purpose.
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity Employing this compound
Derivatization in analytical chemistry involves chemically modifying an analyte to improve its analytical properties, such as enhancing detectability, altering chromatographic behavior, or increasing stability exlibrisgroup.comlibretexts.orgjfda-online.com. This technique is particularly useful for compounds that are not easily amenable to direct analysis due to factors like low volatility, poor thermal stability, or the absence of functional groups suitable for detection libretexts.org.
CMPF contains carboxylic acid functional groups, which are amenable to derivatization reactions such as esterification libretexts.org. Esterification can decrease polarity and increase volatility, which can be beneficial for GC analysis libretexts.org. However, based on the provided search results, there is no explicit information detailing derivatization strategies specifically applied to this compound or strategies where this compound is employed as a derivatizing agent or reactant in the context of enhancing the sensitivity or selectivity of other analytes.
This compound's primary established role in the literature appears to be that of a stable isotope-labeled internal standard for the quantification of its unlabeled analog, CMPF, predominantly using LC-MS or GC-MS methods where derivatization of CMPF (and thus this compound) may or may not be a part of the sample preparation depending on the specific method and matrix. The search results focus on its use in extraction and matrix effect mitigation as an internal standard, rather than its participation in derivatization reactions for analytical enhancement. Therefore, while derivatization is a valuable tool in analytical chemistry, its application directly involving or employing this compound is not supported by the provided information.
Method Validation Criteria in Quantitative Chemical Analysis
Method validation is a critical process in quantitative chemical analysis to ensure that an analytical method is suitable for its intended purpose, producing accurate, reliable, and consistent results aphl.orgdemarcheiso17025.com. For quantitative assays, key validation parameters typically include the assessment of linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) aphl.orgclinmedjournals.org.
Validation of a quantitative LC-MS/MS method for CMPF using this compound as an internal standard has demonstrated selectivity, accuracy, and precision within a defined calibration range plos.org. The calibration curve, essential for quantitative analysis, is constructed using known concentrations of the analyte (CMPF) and a fixed concentration of the internal standard (this compound), plotting the ratio of analyte peak area to internal standard peak area against the analyte concentration. This approach inherently compensates for variations in injection volume, ionization efficiency, and detector response.
Method validation guidelines emphasize the importance of considering potential sources of variability, including matrix composition, during the validation process aphl.orgdemarcheiso17025.com. The use of a stable isotope-labeled internal standard like this compound is a direct strategy to address matrix-related variability and ensure the method's robustness. Precision, evaluated as intra-day and inter-day variability, and accuracy, assessed by analyzing quality control samples at different concentrations, are key parameters where the benefit of using this compound as an internal standard is realized, leading to more reliable quantitative data.
While detailed validation data tables specifically for a method employing this compound were not extensively provided in the search results, the mention of a validated method for CMPF using this compound confirms its application in methods that meet established validation criteria for quantitative analysis plos.org.
Applications of Cmpf D5 in Preclinical Metabolic Pathway Elucidation
Investigating Endogenous Furan (B31954) Fatty Acid Metabolism in Cellular and Animal Models
Deuterium-labeled compounds like CMPF-d5 are essential for tracing the metabolism of their unlabeled counterparts. By administering this compound to cellular or animal models, researchers can investigate how endogenous furan fatty acids are processed.
Biotransformation Pathways and Metabolite Profiling
Using this compound as a tracer, researchers can identify and profile the metabolites produced from CMPF. The presence of the deuterium (B1214612) label in downstream products allows for their unambiguous identification and quantification using mass spectrometry nih.govresearchgate.net. This helps in mapping the biotransformation pathways that CMPF undergoes in biological systems. Studies have shown that CMPF can be glucuronidated in the liver nih.govscholaris.ca. Characterization analysis using LC-ESI-MS/MS with a this compound internal standard has been employed to identify CMPF and its metabolites in biological samples like urine and serum/plasma nih.govresearchgate.net.
Enzymatic Activity and Kinetic Studies via Isotope Tracing
Isotope tracing with this compound can provide insights into the activity and kinetics of the enzymes involved in CMPF metabolism. By observing the rate at which the deuterium label appears in downstream metabolites, researchers can infer the reaction rates of specific enzymatic steps kuleuven.bealliedacademies.org. While direct studies specifically detailing enzymatic kinetics using this compound were not extensively found in the search results, the principle of using stable isotope tracers for such studies is well-established in metabolic research kuleuven.bealliedacademies.org. For instance, stable isotope tracing with compounds like [U-13C]glucose has been used to examine the activity of enzymes like pyruvate (B1213749) dehydrogenase and pyruvate carboxylase in metabolic pathways nih.gov. Similarly, this compound can be used to study the enzymes that metabolize CMPF, such as those involved in glucuronidation nih.govscholaris.ca.
Tracing Carbon Flux and Metabolic Interconversions in In Vitro Systems
Stable isotope tracing is a powerful technique for studying carbon flux and metabolic interconversions within in vitro systems, such as cell cultures kuleuven.beucla.edu. Although the search results did not provide specific examples of this compound being used for comprehensive carbon flux analysis through central metabolic pathways, the general methodology applies. By introducing this compound into cell culture media, researchers can track how the labeled carbon atoms are incorporated into various intermediate and end-product metabolites kuleuven.beucla.edu. This helps in understanding how CMPF or its metabolic products participate in broader metabolic networks. Studies have utilized primary hepatocytes to examine the effects of CMPF on hepatic lipid metabolism, observing changes in fatty acid oxidation and lipogenesis scholaris.cascholaris.ca. While these studies primarily focused on the effects of unlabeled CMPF, the use of a labeled internal standard like this compound was crucial for accurate quantification of CMPF itself nih.govscholaris.ca.
Assessment of Metabolite Turnover Rates and Pool Sizes
Stable isotope-labeled tracers are also used to assess metabolite turnover rates and pool sizes kuleuven.be. By measuring the rate at which the isotopic enrichment in a metabolite changes over time after administration of a labeled tracer like this compound, researchers can determine its turnover rate. This provides information about how quickly the metabolite is synthesized and degraded. While specific data on CMPF and its turnover rates using this compound were not detailed in the search results, the application of labeled standards for quantitative analysis is a prerequisite for such kinetic studies caymanchem.comcaymanchem.comnih.govresearchgate.net.
Contributions to Understanding Lipid Metabolism and Related Biochemical Processes
CMPF, the unlabeled analog of this compound, is an endogenous metabolite of furan fatty acids, which are a class of lipids caymanchem.comcaymanchem.com. Research using unlabeled CMPF has provided insights into its role in lipid metabolism, particularly in the context of hepatic steatosis and insulin (B600854) sensitivity nih.govscholaris.cascholaris.caresearchgate.net. Studies in mice have shown that administration of CMPF can increase whole-body lipid metabolism, improve insulin sensitivity, increase beta-oxidation, and reduce lipogenic gene expression, ameliorating steatosis nih.govresearchgate.net. Mechanistically, CMPF has been found to acutely inhibit ACC activity and induce long-term loss of SREBP1c and ACC1/2 expression, leading to an induction of FGF21, which is important for steatosis protection nih.govresearchgate.net. CMPF has also been shown to stimulate hepatic fatty acid oxidation and lipogenesis in isolated hepatocytes scholaris.cascholaris.ca. While these studies primarily investigate the effects of unlabeled CMPF, the availability and use of this compound as an internal standard are fundamental for the accurate quantification of CMPF levels in these complex biological studies, thereby supporting the understanding of CMPF's contributions to lipid metabolism and related biochemical processes nih.govresearchgate.net.
Role of Cmpf D5 in Biomarker Discovery and Quantitative Profiling
Precision Quantification of Endogenous Metabolites in Diverse Biological Samples
The accurate measurement of endogenous metabolites in biological samples such as plasma, serum, and urine is fundamental to metabolomics and biomarker discovery mdpi.com. CMPF-d5 is specifically utilized for the precise quantification of CMPF, an endogenous metabolite of furan (B31954) fatty acids caymanchem.comcaymanchem.com. Studies have employed LC-MS/MS methods using this compound as an internal standard to quantify CMPF in human serum and urine samples nih.gov. For instance, a method used transitions such as m/z 239.1 → 195.1 and 239.1 → 151.1 for CMPF, and m/z 244.1 → 200.1 and 244.1 → 156 for this compound nih.govnih.gov. The use of this compound allows for the development of calibration curves to accurately determine CMPF concentrations in these complex biological matrices nih.gov. This precision is vital for studying the levels of CMPF in different physiological or pathological states.
Analytical Support for Dietary Exposure Biomarker Research
CMPF is recognized as a potential biomarker for dietary intake of fish, which is a rich source of furan fatty acids nih.govnih.govresearchgate.netresearchgate.net. The accurate quantification of CMPF in biological samples, facilitated by internal standards like this compound, is essential for validating its utility as a dietary biomarker nih.govnih.gov. Research has shown that plasma CMPF concentration significantly increases after the consumption of fatty fish nih.govresearchgate.netplos.org. Studies investigating the association between dietary fish intake and CMPF levels rely on sensitive and accurate analytical methods employing this compound to ensure reliable quantification of the endogenous CMPF nih.govnih.gov. This analytical support is critical for establishing correlations between dietary habits and metabolite levels, aiding in the validation and application of CMPF as a dietary exposure biomarker nih.gov.
Application in Environmental Metabolite Monitoring, Including Wastewater-Based Epidemiology
While the primary focus for this compound is on biological samples, the concept of using stable isotope-labeled standards extends to environmental monitoring, particularly in wastewater-based epidemiology (WBE). WBE involves analyzing wastewater to assess community-level exposure to various chemicals and metabolites uq.edu.au. Although direct mentions of this compound in wastewater monitoring research were limited in the search results, the principle of using isotopically labeled internal standards for accurate quantification in complex environmental matrices like wastewater is well-established in WBE uq.edu.au. Such standards are crucial for accounting for matrix effects and variations in sample recovery during the analysis of metabolites in wastewater, enabling more accurate estimations of substance consumption or exposure within a population uq.edu.au. The application of this compound in this context would involve developing and validating analytical methods (e.g., LC-MS/MS) for the quantification of CMPF in wastewater, using this compound as the internal standard to ensure the reliability of the measurements. This could potentially allow for monitoring population-level fish consumption or exposure to furan fatty acids through wastewater analysis.
Utility in Comparative Metabolomics for Differentiating Biochemical States
Comparative metabolomics studies aim to identify differences in metabolite profiles between different biological states (e.g., healthy vs. diseased, treated vs. untreated) to discover biomarkers or understand biological processes mdpi.com. CMPF has been investigated in comparative metabolomics studies, particularly in the context of metabolic health and dietary interventions nih.govresearchgate.netnih.govresearchgate.net. The accurate and reproducible quantification of CMPF using this compound as an internal standard is crucial for these studies to reliably identify significant differences in CMPF levels between comparison groups nih.govnih.gov. For instance, CMPF levels have been found to be elevated in individuals with certain metabolic conditions nih.govresearchgate.net. Comparative metabolomics analyses relying on precise quantification enabled by this compound can help differentiate biochemical states based on CMPF concentrations and explore its role in various physiological and pathophysiological processes nih.govresearchgate.net.
Methodological Challenges and Future Research Directions
Addressing Isotope Effects and Their Implications in Quantitative Analysis
Isotope effects can pose a challenge in quantitative analysis when using deuterated internal standards like CMPF-d5. Isotope effects arise because the substitution of hydrogen with deuterium (B1214612) can subtly alter the physicochemical properties of the molecule, such as chromatographic retention time nih.gov. While stable isotope-labeled internal standards are generally preferred for their ability to mimic the analyte's behavior, a significant mass difference between the analyte and the isotopic standard can lead to different energy levels and potentially affect chromatographic separation lgcstandards.com.
For this compound, which has five deuterium atoms, there is a mass difference compared to native CMPF. Although studies suggest that minimal deuterium isotope effects are observed in some quantitative analyses nih.gov, it is crucial to consider this potential issue. If chromatographic separation occurs between CMPF and this compound, it could lead to inaccurate quantification because the analyte and internal standard would not experience identical matrix effects or ionization conditions throughout the entire elution profile scispace.comnih.gov.
Future research should focus on:
Thoroughly evaluating potential chromatographic shifts between CMPF and this compound under various analytical conditions.
Developing analytical methods that minimize or account for any observed isotope effects to ensure accurate and reliable quantification of CMPF in complex biological matrices.
Investigating the impact of the position of deuterium labeling on potential isotope effects for this compound.
Development of High-Throughput Analytical Platforms for this compound-Based Assays
The quantitative analysis of CMPF, often utilizing this compound as an internal standard, typically involves LC-MS/MS nih.gov. While LC-MS/MS offers high sensitivity and selectivity, sample preparation can be complex and time-consuming, potentially limiting throughput labx.com. The need for high-throughput analysis is increasing in various research and clinical settings, including large-scale metabolomics studies and clinical diagnostics researchgate.netnews-medical.netcornell.edu.
Developing high-throughput analytical platforms for this compound-based assays would involve:
Streamlining sample preparation procedures, potentially through automation or the use of techniques that require minimal sample cleanup labx.com.
Implementing faster chromatographic methods or exploring alternative separation techniques that are compatible with high-throughput analysis.
Utilizing advanced mass spectrometry techniques and data processing workflows that can handle a large number of samples efficiently uwaterloo.cajst.go.jp.
Integrating automated systems for sample handling, injection, and data acquisition to minimize manual intervention and increase sample throughput. labx.commasontechnology.ie
Achieving high-throughput analysis while maintaining accuracy and precision, especially in the presence of complex biological matrices, remains a key area for development.
Integration with Multi-Omics Data for Comprehensive Metabolic Understanding
CMPF is a metabolite, and understanding its role often requires integrating metabolomics data with other types of "omics" data, such as genomics, transcriptomics, and proteomics researchgate.netnih.govfrontiersin.orguniversityofcalifornia.edu. This multi-omics integration can provide a more comprehensive picture of biological processes and help elucidate the pathways and regulatory networks involving CMPF frontiersin.orguniversityofcalifornia.edu.
Challenges in integrating metabolomics data (obtained using methods likely employing this compound for quantification) with other omics datasets include:
Differences in data types, formats, and scales across different omics platforms mdpi.com.
Computational and statistical challenges in analyzing large and complex multi-omics datasets uwaterloo.cafrontiersin.org.
Identifying meaningful correlations and causal relationships between changes in metabolite levels (like CMPF) and alterations in gene expression, protein abundance, or genetic variations frontiersin.org.
Developing robust bioinformatics tools and workflows for the effective integration and interpretation of multi-omics data universityofcalifornia.edu.
Future research directions involve:
Developing standardized protocols for multi-omics data generation and processing to facilitate integration.
Creating advanced computational tools and platforms specifically designed for integrating metabolomics data with other omics layers to understand the biological context of metabolites like CMPF universityofcalifornia.edumdpi.com.
Applying integrated multi-omics approaches to study the role of CMPF in various physiological and pathological conditions, such as chronic kidney disease and metabolic disorders nih.govnih.govresearchgate.net.
Expansion of Isotope Tracing Applications to Novel Biological Systems and Research Questions
While this compound is primarily used as an internal standard for quantification, stable isotope-labeled compounds like it can also be used in isotope tracing studies to track metabolic pathways and understand metabolic fluxes musechem.combitesizebio.com. Although the search results did not provide specific examples of this compound being used in tracing experiments, the principle of using stable isotopes for tracing is well-established musechem.combitesizebio.com.
Expanding the application of this compound or similar labeled CMPF analogs in isotope tracing could provide valuable insights into:
The metabolic origins and fate of CMPF in different tissues and organisms.
How factors like diet, disease, or therapeutic interventions affect CMPF metabolism.
The specific enzymatic pathways involved in CMPF synthesis and degradation.
The interaction of CMPF with other metabolic pathways.
Future research could explore:
Synthesizing CMPF labeled with other isotopes (e.g., 13C) at different positions to enable more detailed tracing of specific parts of the molecule.
Applying CMPF isotope tracing in various in vitro and in vivo models to study its metabolism in different biological contexts bitesizebio.com.
Combining isotope tracing data with quantitative metabolomics (using this compound) and multi-omics data to gain a deeper understanding of CMPF's biological roles.
Investigating the potential of using this compound or other labeled CMPF forms to study its transport and distribution in different biological systems, including across biological barriers.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing and characterizing CMPF-d5 for use as an internal standard in mass spectrometry?
- Methodological Answer :
- Synthesis : Ensure isotopic purity by optimizing deuteration conditions (e.g., solvent selection, reaction time, and catalyst use). Use controlled environments to minimize isotopic exchange .
- Characterization : Employ nuclear magnetic resonance (NMR) to confirm deuterium incorporation (>98% purity) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Pair with HPLC-UV to assess chemical stability under storage conditions .
- Table 1 : Key Parameters for Synthesis and Characterization
| Parameter | Method | Target Specification |
|---|---|---|
| Isotopic Purity | NMR/MS | ≥98% deuterium incorporation |
| Chemical Stability | HPLC-UV (accelerated aging) | ≤5% degradation over 6 months |
| Solvent Compatibility | Solvent Screening | No precipitation in LC-MS buffers |
Q. How is this compound validated for specificity and sensitivity in targeted metabolomics workflows?
- Methodological Answer :
- Specificity : Test cross-reactivity with structurally similar metabolites using tandem MS/MS fragmentation. Compare retention times and spectral libraries to confirm uniqueness .
- Sensitivity : Determine the limit of detection (LOD) and quantification (LOQ) via serial dilution in biological matrices (e.g., plasma, urine). Use signal-to-noise ratios ≥3:1 (LOD) and ≥10:1 (LOQ) as benchmarks .
Intermediate Research Questions
Q. What experimental design considerations are critical when using this compound to normalize batch effects in multi-laboratory studies?
- Methodological Answer :
- Standardization : Pre-quantify this compound stock solutions using traceable reference materials. Distribute aliquots to minimize inter-lab variability .
- Batch Correction : Apply linear mixed-effects models to adjust for instrument drift. Include blank samples and internal controls in each batch to monitor background noise .
Q. How can researchers optimize extraction protocols for this compound in lipid-rich matrices (e.g., adipose tissue)?
- Methodological Answer :
- Matrix Effects : Compare liquid-liquid extraction (LLE) vs. solid-phase extraction (SPE) recovery rates. Use deuterated solvents to minimize isotopic interference .
- Table 2 : Recovery Rates of this compound in Adipose Tissue
| Extraction Method | Recovery (%) | Matrix Effect (%) |
|---|---|---|
| LLE (MTBE/MeOH) | 85 ± 4 | 12 ± 3 |
| SPE (C18) | 92 ± 2 | 8 ± 2 |
Advanced Research Questions
Q. How should discrepancies in this compound quantification between LC-MS and GC-MS platforms be resolved?
- Methodological Answer :
- Cross-Platform Validation : Calibrate both platforms using shared reference standards. Assess derivatization efficiency in GC-MS (e.g., silylation) and ionization suppression in LC-MS .
- Statistical Harmonization : Apply Bland-Altman analysis to quantify bias and use orthogonal partial least squares (OPLS) to correct for platform-specific variances .
Q. What strategies mitigate deuterium/hydrogen exchange artifacts when using this compound in long-term stability studies?
- Methodological Answer :
- Storage Conditions : Test stability at -80°C vs. -20°C with/without antioxidants (e.g., BHT). Monitor exchange rates via time-course NMR .
- Data Interpretation : Use kinetic modeling (e.g., first-order decay equations) to predict degradation pathways. Adjust for exchange artifacts in final concentration calculations .
Q. How can researchers address ethical and reproducibility challenges in sharing this compound datasets under FAIR principles?
- Methodological Answer :
- FAIR Compliance : Annotate datasets with metadata templates (e.g., ISA-Tab), including synthesis protocols, instrument parameters, and QC criteria. Use persistent identifiers (DOIs) for public repositories .
- Ethical Considerations : Omit participant-specific data (if applicable) and document consent for secondary data use per institutional review board (IRB) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
